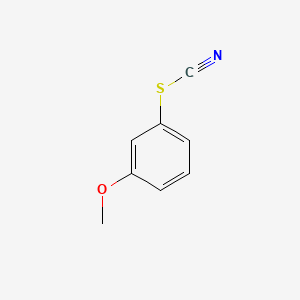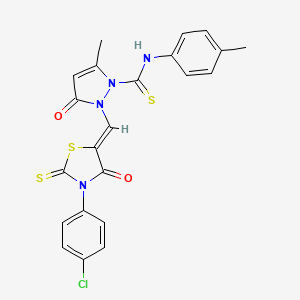
(R)-Hexaconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Hexaconazole is a chiral triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. It is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexaconazole typically involves the reaction of 1,2,4-triazole with various halogenated compounds under controlled conditions. One common method includes the use of 2,4-dichlorophenylacetonitrile as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chiral resolution to produce ®-Hexaconazole.
Industrial Production Methods
Industrial production of ®-Hexaconazole often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve the use of catalysts and solvents to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-Hexaconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Hexaconazole include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from the reactions of ®-Hexaconazole include various oxidized and reduced metabolites, which can be further analyzed for their biological activity and environmental impact.
Aplicaciones Científicas De Investigación
®-Hexaconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of triazole fungicides.
Biology: Research on its effects on fungal cell membranes helps in understanding fungal resistance mechanisms.
Medicine: Studies are conducted to explore its potential as an antifungal agent in medical applications.
Industry: It is used in the development of new fungicidal formulations and agricultural products.
Mecanismo De Acción
®-Hexaconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include the fungal cytochrome P450 enzymes involved in ergosterol synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Tebuconazole
- Propiconazole
- Difenoconazole
Comparison
®-Hexaconazole is unique in its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific mode of action and effectiveness against a broad spectrum of fungal pathogens make it a valuable fungicide in agriculture.
Propiedades
Número CAS |
221627-81-2 |
|---|---|
Fórmula molecular |
C14H17Cl2N3O |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
(2R)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m0/s1 |
Clave InChI |
STMIIPIFODONDC-AWEZNQCLSA-N |
SMILES isomérico |
CCCC[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
SMILES canónico |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



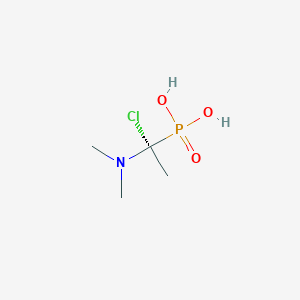
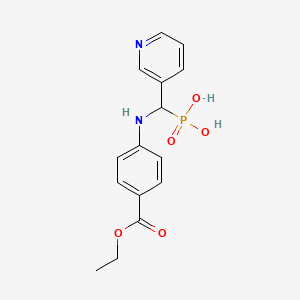
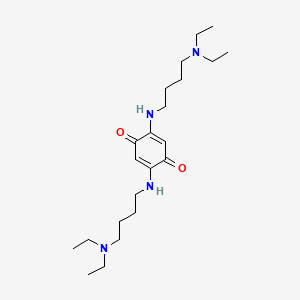
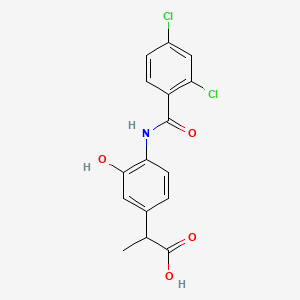
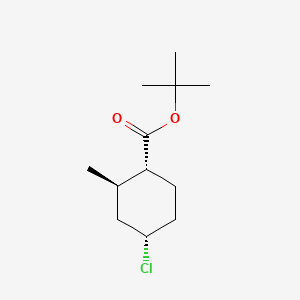

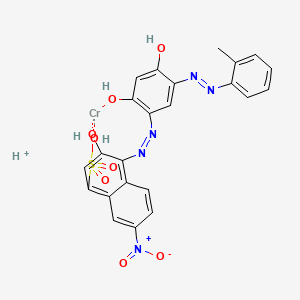
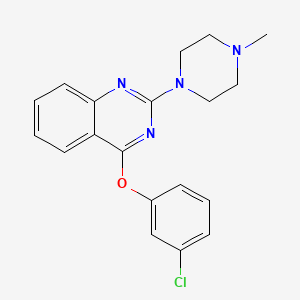
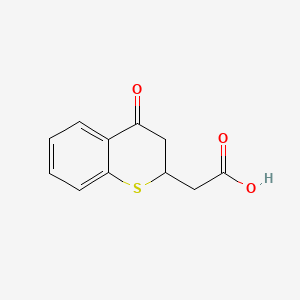
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12730621.png)

